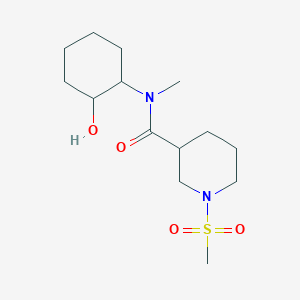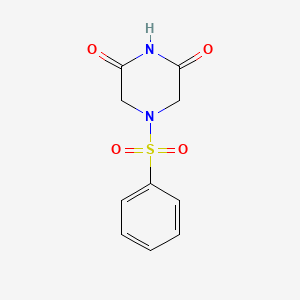
4-(benzenesulfonyl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzenesulfonyl)piperazine-2,6-dione is a useful research compound. Its molecular formula is C10H10N2O4S and its molecular weight is 254.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(phenylsulfonyl)-2,6-piperazinedione is 254.03612798 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Sulfonated Nanofiltration Membranes Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced water flux and dye rejection capabilities. This innovation suggests potential applications in water treatment and purification processes, particularly in the treatment of dye solutions (Liu et al., 2012).
Sulfomethylation of Polyazamacrocycles The sulfomethylation of piperazine and polyazamacrocycles presents a novel route to mixed-side-chain macrocyclic chelates, indicating the potential for creating versatile ligands in coordination chemistry and possibly enhancing the properties of materials and drugs (van Westrenen & Sherry, 1992).
Antidepressant Metabolism Study Investigating the metabolic pathways of a novel antidepressant, Lu AA21004, highlighted the role of specific cytochrome P450 enzymes, offering insights into drug design and the potential for personalized medicine strategies (Hvenegaard et al., 2012).
Atypical Antipsychotic Agents Development The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides as a novel series of atypical antipsychotic agents showcases the therapeutic potential of modifying the chemical structure to target specific receptors, offering new avenues in psychiatric treatment (Park et al., 2010).
Antimicrobial Activity Modulation The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains indicates a promising direction for overcoming resistance in microbial infections, highlighting the importance of chemical modifications for enhanced drug efficacy (Oliveira et al., 2015).
High-performance Zwitterionic Nanofiltration Membrane The development of a zwitterionic nanofiltration membrane based on a novel triamine precursor demonstrates significant advancements in membrane technology for water purification, with improved antifouling properties and selective separation capabilities (Li et al., 2020).
Wirkmechanismus
The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For instance, one study found that a compound bearing a p-tolyl group exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of chemistry often involve the development of new synthetic methods and the discovery of novel compounds with potential applications. For instance, recent advances in the field of directed evolution have opened up new research questions and enabled the handling of ever larger library sizes .
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRIURXOVHWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)
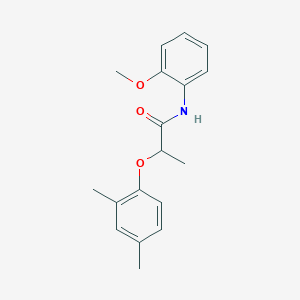

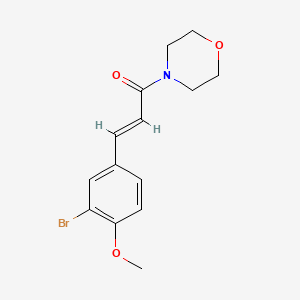
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B5514038.png)
![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)
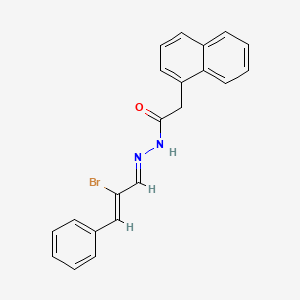
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)
![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)
